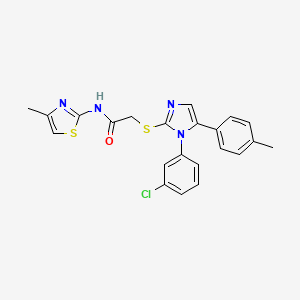

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4OS2/c1-14-6-8-16(9-7-14)19-11-24-22(27(19)18-5-3-4-17(23)10-18)30-13-20(28)26-21-25-15(2)12-29-21/h3-12H,13H2,1-2H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUICUXVKWJPXQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NC(=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a member of the imidazole derivative family, which has garnered attention due to its potential biological activities. This article delves into its synthesis, structure, and various biological activities, particularly focusing on its anticancer properties, enzyme inhibition, and receptor modulation.

Chemical Structure and Properties

This compound is characterized by:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms, known for its role in biological systems.

- Thioether Linkage : The sulfur atom in the thioether group can enhance the compound's reactivity and biological interactions.

- Substituents : The presence of a 3-chlorophenyl group and a p-tolyl group influences its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C25H22ClN3OS |

| Molecular Weight | 448.0 g/mol |

| CAS Number | 1207045-37-1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the imidazole core through condensation reactions.

- Introduction of the chlorophenyl group via substitution reactions.

- Attachment of the thioether and acetamide functionalities.

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:

- Cytotoxicity Testing : The compound was evaluated against several human cancer cell lines using assays like the crystal violet microtiter plate assay. Notably, it showed IC50 values indicating effective inhibition against cervical and bladder cancer cells, with values ranging from 2.38 to 3.77 μM for some derivatives .

The mechanism by which this compound exerts its anticancer effects may involve:

- Enzyme Inhibition : The thioether linkage allows for interaction with metabolic enzymes, potentially inhibiting their activity.

- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, suggesting it may trigger programmed cell death pathways .

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study evaluated various derivatives of imidazole compounds, including our target compound, against human cancer cell lines. Results indicated that specific modifications to the imidazole structure significantly enhanced cytotoxicity .

- Selectivity Towards Cancer Cells : Another investigation highlighted that certain derivatives exhibited selectivity towards specific cancer types, suggesting potential for targeted therapy .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. In vitro studies have shown its effectiveness against a range of pathogenic microorganisms, including bacteria and fungi. The mechanism of action may involve the inhibition of key enzymes or receptors critical for microbial survival .

Case Study: Antimicrobial Activity

A study conducted on similar imidazole derivatives demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The derivatives were evaluated using turbidimetric methods, revealing promising results that suggest the potential for clinical applications in treating infections caused by resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines, including breast cancer cells. The compound's ability to induce apoptosis in cancer cells has also been noted, suggesting a dual mechanism of action involving both cytotoxicity and modulation of cell signaling pathways .

Case Study: Anticancer Evaluation

A series of studies have focused on the synthesis and biological evaluation of related compounds, highlighting their anticancer activities through assays such as the Sulforhodamine B assay. These studies often incorporate molecular docking techniques to predict binding affinities to target proteins involved in cancer progression .

Q & A

Q. What are the established synthetic routes for preparing 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate as a base. The reaction is carried out in polar aprotic solvents (e.g., DMF or ethanol) under reflux, followed by recrystallization from ethanol to purify the product . Alternative routes may use thiol-alkylation strategies with imidazole-thiol precursors and chloroacetamide derivatives, optimized for yield and purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments.

- FT-IR : To confirm the presence of thioether (C-S), amide (C=O), and aromatic C-H stretches.

- Elemental Analysis : To validate empirical formula consistency.

For example, NMR data in highlights distinct chemical shifts for the imidazole-thiol and thiazole-acetamide moieties, while IR spectra confirm amide carbonyl stretches at ~1650 cm⁻¹ .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

Standard assays include:

- Enzyme inhibition studies (e.g., COX-1/2 inhibition) to assess anti-inflammatory potential.

- Antimicrobial susceptibility testing using MIC (Minimum Inhibitory Concentration) assays.

- Cytotoxicity profiling against cancer cell lines (e.g., MTT assays).

These methods are selected based on the compound’s structural analogs, which show activity in similar pharmacological models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates.

- Catalyst screening : Base catalysts like K₂CO₃ or Cs₂CO₃ improve alkylation efficiency.

- Temperature control : Reflux conditions (80–100°C) balance reaction rate and side-product formation.

demonstrates that varying aryl substituents on the imidazole ring requires tailored solvent systems (e.g., ethanol vs. DMF) to achieve >75% yield .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Systematic approaches include:

- Purity validation : Use HPLC-MS to rule out impurities affecting bioactivity.

- Assay standardization : Replicate studies under consistent conditions (e.g., cell line passage number, incubation time).

- Structure-Activity Relationship (SAR) analysis : Compare analogs to isolate substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl groups).

highlights the importance of SAR in resolving discrepancies, as minor structural changes significantly alter pharmacological profiles .

Q. What computational methods are effective for predicting target binding modes?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Glide predict interactions with enzymes (e.g., COX-2).

- MD simulations : Assess binding stability over time (10–100 ns trajectories).

references docking poses of related compounds, showing hydrogen bonding with active-site residues (e.g., Arg120 in COX-2), which guide lead optimization .

Q. How can researchers design derivatives to enhance metabolic stability?

Strategies include:

- Bioisosteric replacement : Substitute labile groups (e.g., methylthiazole with trifluoromethyl groups).

- Prodrug approaches : Introduce ester or amide prodrug moieties.

- In vitro microsomal assays : Evaluate hepatic stability using liver microsomes.

Analog studies in suggest that halogenated aryl groups improve metabolic resistance compared to methoxy derivatives .

Data Contradiction and Validation

Q. How to reconcile conflicting solubility data in different solvent systems?

- Solubility screening : Use standardized protocols (e.g., shake-flask method in PBS, DMSO, ethanol).

- Thermodynamic analysis : Calculate logP values (e.g., using ChemAxon) to predict partitioning behavior.

- Co-solvency studies : Identify excipients (e.g., PEG 400) to enhance aqueous solubility.

notes that recrystallization solvents (e.g., DMF/acetic acid mixtures) significantly impact solubility profiles .

Q. What methods validate the compound’s stability under storage conditions?

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

- HPLC monitoring : Track degradation products (e.g., hydrolysis of the acetamide group).

- Karl Fischer titration : Measure moisture content in solid-state samples.

Stability data for related imidazole-thioacetamides in suggest refrigeration (2–8°C) under inert atmosphere maximizes shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.